molecular formula C19H19N3O2S2 B2871099 3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105198-62-6

3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2871099
CAS No.: 1105198-62-6
M. Wt: 385.5
InChI Key: YFNSEWYUCVYPGC-UHFFFAOYSA-N
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Description

The compound 3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by:

  • A thieno[3,2-d]pyrimidin-4-one core, a bicyclic scaffold combining thiophene and pyrimidine rings.
  • 3-Methyl substitution at position 3, enhancing steric bulk and metabolic stability.
  • 6-Phenyl substitution, contributing to hydrophobicity and π-π stacking interactions.

Properties

IUPAC Name

3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-21-18(24)17-14(11-15(26-17)13-7-3-2-4-8-13)20-19(21)25-12-16(23)22-9-5-6-10-22/h2-4,7-8,11H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNSEWYUCVYPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps. One common method includes the esterification of 4-{[(4-chlorobenzoyl)carbamothioyl]amino}benzoic acid with methanol in the presence of concentrated sulfuric acid . This reaction is typically carried out under reflux conditions for about 60 minutes, followed by precipitation in icy water to obtain the desired product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid for esterification and other organic solvents for different types of reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is widely used in scientific research. Its applications span across chemistry, biology, medicine, and industry. In drug development, it serves as a precursor for various pharmaceutical compounds. In material science, it is used to create new materials with unique properties. In biological studies, it helps in understanding the interactions between different biomolecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, similar compounds like fenofibrate act as peroxisome proliferator-activated receptor alpha (PPARα) activators, which help in lowering LDL-C, total cholesterol, triglycerides, and Apo B while increasing HDL-C . The exact mechanism for 3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one would involve similar pathways and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following compounds share structural homology with the target molecule, differing in substituents, ring fusion, or side-chain composition:

Table 1: Structural Comparison of Thienopyrimidinone Derivatives
Compound ID/Name Core Structure Key Substituents Molecular Formula Key Differences vs. Target
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Methyl, 6-phenyl, 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl} Not explicitly provided Reference compound
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl, 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl} C₁₉H₁₈FN₃O₂S₂ Different ring fusion ([2,3-d] vs. [3,2-d]), 4-fluorophenyl substituent, dimethyl groups
C280-1185 (3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-one) Thieno[3,2-d]pyrimidin-4-one 3-(2-Methoxyethyl), 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl} C₁₆H₂₃N₃O₃S₂ Piperidine (6-membered ring) vs. pyrrolidine, methoxyethyl vs. methyl at position 3
BF00143 (5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-thieno[2,3-d]pyrimidin-4-one) Thieno[2,3-d]pyrimidin-4-one 5-(5-Methylfuran-2-yl), 3-phenyl, 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl} C₂₃H₂₁N₃O₃S₂ Thieno[2,3-d] core, furan substituent at position 5
6-Ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 6-Ethyl, 2-pyrrolidin-1-yl C₁₂H₁₅N₃OS Simplified structure lacking sulfanyl-oxoethyl chain and phenyl group

Key Comparative Insights

Impact of Ring Fusion ([3,2-d] vs. [2,3-d])
  • The thieno[3,2-d]pyrimidin-4-one core in the target compound positions substituents differently compared to thieno[2,3-d] analogues (e.g., BF00143, ).
  • Example: The [3,2-d] fusion in the target may enhance planarity, favoring intercalation with DNA or enzyme active sites, whereas [2,3-d] derivatives exhibit distinct conformational profiles .
Substituent Effects on Bioactivity
  • 6-Phenyl vs. 6-Ethyl/5-Methylfuran : The phenyl group in the target compound increases hydrophobicity and aromatic interactions, which may enhance binding to hydrophobic pockets in target proteins. In contrast, ethyl or methylfuran substituents (e.g., BF00143) reduce steric bulk but may improve solubility .
  • Pyrrolidine vs.
Pharmacokinetic and Physicochemical Properties
  • Molecular Weight and Solubility : The target compound (estimated MW ~430–450 g/mol) is comparable to BF00143 (MW 451.56 g/mol) but heavier than C280-1185 (MW 377.5 g/mol). The phenyl group in the target may reduce aqueous solubility, necessitating formulation optimization .
  • Metabolic Stability : The 3-methyl group in the target may slow oxidative metabolism compared to 3-(2-methoxyethyl) in C280-1185, which could be susceptible to esterase cleavage .

Biological Activity

The compound 3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS Number: 869075-71-8) is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Structure

  • Molecular Formula: C₁₃H₁₇N₃O₂S₂
  • Molecular Weight: 311.4 g/mol
  • Structure: The compound contains a thieno[3,2-d]pyrimidin core, which is known for its diverse pharmacological properties.

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, which are critical in cancer cell proliferation and survival.

Anticancer Activity

Recent investigations have highlighted the potential of this compound in oncology. For instance, in vitro studies demonstrated that it inhibits the proliferation of leukemia cell lines, similar to other known kinase inhibitors. The effective concentrations for growth inhibition were found to be in the low micromolar range (approximately 0.3 to 1.2 µM) .

Case Studies

  • Leukemia Cell Lines : In a study involving acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, the compound showed significant growth inhibition. The mechanism was linked to down-regulation of phospho-ERK1/2 and its downstream signaling pathways .
  • Xenograft Models : In vivo models using xenografts derived from BRAF mutant lines exhibited dose-dependent growth inhibition when treated with this compound. Effective treatment was observed at doses as low as 10 mg/kg .

Additional Biological Activities

Beyond anticancer properties, the compound's thieno[3,2-d]pyrimidin structure suggests potential activities against various other targets:

  • Antimicrobial Activity : Compounds with similar structures have shown promise against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties through modulation of cytokine production.

Comparative Analysis with Similar Compounds

The following table compares the biological activity of this compound with other related compounds.

Compound NameCAS NumberBiological ActivityEffective Concentration
3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl...869075-71-8Anticancer (Leukemia)0.3 - 1.2 µM
AZD6244 (Selumetinib)348327-55-6MEK inhibitor, anticancerGI50: 14 - 50 nM
PD0325901300843-74-0MAPK pathway inhibitorEC50: ≥50 ng/ml

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